Chlorure de 3-(5-méthyl-1,2,4-oxadiazol-3-yl)benzènesulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

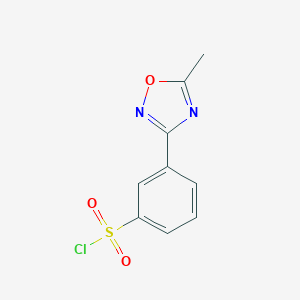

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O3S and a molecular weight of 258.68 g/mol . It is characterized by the presence of a benzenesulfonyl chloride group attached to a 5-methyl-1,2,4-oxadiazole ring. This compound is used in various chemical reactions and has applications in scientific research.

Applications De Recherche Scientifique

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent for the synthesis of various sulfonamide and sulfonate derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride typically involves the reaction of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

- Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in anhydrous dichloromethane (DCM).

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the reactivity of the nucleophile.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Mécanisme D'action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: A precursor in the synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride.

3-(5-Methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with similar structural features but different chemical properties and applications.

Uniqueness

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is unique due to its ability to form a wide range of sulfonamide and sulfonate derivatives, making it a versatile reagent in organic synthesis. Its reactivity and stability under various conditions also contribute to its widespread use in scientific research .

Activité Biologique

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral properties and other relevant pharmacological effects.

- Molecular Formula : C9H7ClN2O3S

- Molecular Weight : 258.68 g/mol

- CAS Number : 10185-62-3

Biological Activity Overview

The biological activity of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride has been linked to its structural features, particularly the oxadiazole moiety which is known for various biological activities.

Antiviral Activity

Research has indicated that oxadiazole derivatives exhibit antiviral properties, particularly against RNA viruses and Hepatitis B virus (HBV). A study highlighted that certain oxadiazole compounds could inhibit HBV replication effectively. For instance:

- Compound 1i , a related oxadiazole derivative, demonstrated significant inhibition of HBV antigen expression (HBsAg and HBeAg) in a concentration-dependent manner without cytotoxic effects. The effective concentration (EC50) values were reported at 1.63 µM for compound 1i compared to 2.96 µM for lamivudine, a standard antiviral drug .

The mechanism by which these compounds exert their antiviral effects may involve:

- Inhibition of viral replication and assembly.

- Modulation of host cellular pathways that are hijacked by viruses for replication.

Case Studies and Research Findings

Several studies have explored the biological implications of oxadiazole derivatives:

-

Study on Antiviral Effects :

- A comprehensive evaluation of various oxadiazole derivatives showed promising results against HBV. The study synthesized multiple compounds and assessed their antiviral activity through in vitro assays. The findings indicated that modifications to the oxadiazole ring could enhance antiviral efficacy .

-

Toxicological Assessments :

- The safety profile of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride was also evaluated. It was classified under hazard categories indicating potential serious eye damage and skin burns upon exposure . This underscores the importance of handling this compound with care in laboratory settings.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMVPGZXUILSPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594506 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-62-3 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.